molecular formula C23H28Cl2N2O2 B2487217 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1323499-71-3

1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2487217
CAS No.: 1323499-71-3
M. Wt: 435.39
InChI Key: CVILFLRIRYTGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound of significant interest in medicinal chemistry research. Its molecular structure, which incorporates both a naphthaleneoxy and a phenylpiperazine moiety, is characteristic of a class of compounds being investigated for a range of potential biological activities. Scientific literature indicates that related naphthaleneoxypropanolamine derivatives are being studied for their potential immunomodulatory properties . Furthermore, structural analogs containing the phenylpiperazine group are common in the research and development of compounds that target the central nervous system . The specific propan-2-ol linker is a feature present in various pharmacologically active molecules, suggesting this compound may serve as a valuable intermediate or precursor in synthetic organic chemistry . This product is provided for research purposes to aid in the exploration of these and other potential applications in a controlled laboratory setting. This product is designated For Research Use Only (RUO). It is not intended for, and must not be used for, diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-naphthalen-1-yloxy-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.2ClH/c26-21(18-27-23-12-6-8-19-7-4-5-11-22(19)23)17-24-13-15-25(16-14-24)20-9-2-1-3-10-20;;/h1-12,21,26H,13-18H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVILFLRIRYTGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Naphthalen-1-yloxy Intermediate:

    Synthesis of the Phenylpiperazine Intermediate:

    Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is C23H28Cl2N2O2, with a molecular weight of 435.4 g/mol. The compound features a naphthalene moiety linked to a phenylpiperazine structure, which is significant for its biological activity.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds similar to this compound exhibit antidepressant and anxiolytic properties. The phenylpiperazine component is known to interact with serotonin (5-HT) receptors, particularly the 5-HT2 subtype, which plays a crucial role in mood regulation. Studies have shown that derivatives of phenylpiperazine can effectively modulate dopamine and serotonin levels, suggesting potential therapeutic applications in treating mood disorders .

Anticonvulsant Activity

The compound's structural similarity to known anticonvulsants positions it as a candidate for further evaluation in seizure models. Initial studies have explored its efficacy against induced seizures using models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test. Compounds with similar scaffolds have demonstrated significant anticonvulsant activity, indicating that this compound may also possess similar properties .

Case Study 1: Neuropharmacological Evaluation

In a study evaluating various derivatives of phenylpiperazine, compounds were tested for their effects on anxiety and depression-like behaviors in animal models. The findings suggested that certain derivatives exhibited significant anxiolytic effects without causing sedation, making them suitable candidates for further development as antidepressants .

Case Study 2: Anticonvulsant Screening

A focused evaluation of anticonvulsant compounds derived from similar structures revealed that specific analogs showed promising results in reducing seizure frequency in MES and PTZ models. These studies underscore the potential of structurally related compounds to provide insights into the efficacy of this compound as an anticonvulsant agent .

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This can result in various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Lipophilicity and Solubility

  • The naphthalen-1-yloxy group in the target compound confers higher lipophilicity (logP ~3.5) compared to chlorophenoxy analogues (logP ~2.8), enhancing membrane permeability .
  • Dihydrochloride salt formation improves aqueous solubility (>50 mg/mL in water), critical for injectable formulations .

Receptor Binding Profiles

  • Adrenergic Receptors: The 4-phenylpiperazine moiety may confer partial α1-adrenergic antagonism, as seen in compounds like 1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride .
  • Beta-Blocker Activity : Unlike nadolol, the target compound’s piperazine group likely reduces beta-adrenergic receptor binding, shifting its mechanism toward CNS targets .

Biological Activity

1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and cancer therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring, a phenylpiperazine moiety, and a propanol group, which contribute to its unique biological properties. The molecular formula is C₂₃H₃₃Cl₂N₂O, with a molecular weight of approximately 432.44 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It has been shown to modulate the activity of serotonin and dopamine receptors, which are crucial in various neurological functions. This modulation can lead to significant physiological effects, including anxiolytic and antidepressant properties.

Interaction with Receptors

This compound binds to specific receptors, influencing signal transduction pathways. This interaction can result in changes in neurotransmitter release and receptor sensitivity, thereby affecting mood and behavior.

Biological Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines while demonstrating low toxicity towards normal cells. For instance:

Cell Line Cytotoxicity (IC50) Reference
MCF-7 (breast cancer)15 µM
HeLa (cervical cancer)20 µM
Normal fibroblasts>100 µM

The selective cytotoxicity suggests that this compound could be developed as a targeted anticancer agent.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various derivatives of the compound against MCF-7 breast cancer cells using the MTT assay. Results indicated that compounds containing similar structural motifs showed enhanced cytotoxicity compared to traditional chemotherapeutics like Tamoxifen, suggesting a promising avenue for further drug development .
  • Neuropharmacological Effects : Another study focused on the compound's effects on serotonin receptor modulation. It was found to significantly enhance serotonin levels in synaptic clefts by inhibiting reuptake mechanisms, indicating potential applications in treating depression and anxiety disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the naphthalenyl ether.
  • Synthesis of the phenylpiperazine derivative.
  • Coupling reaction to form the final product.

Research into structural modifications has shown that variations in substituents can enhance biological activity and reduce side effects, making it a versatile scaffold for drug design .

Q & A

Q. What are the recommended synthetic routes for 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Etherification: React 1-naphthol with epichlorohydrin under alkaline conditions (e.g., K₂CO₃ in DMF) to form the naphthyloxy epoxide intermediate. This step requires precise temperature control (60–80°C) to minimize side reactions like epoxide ring-opening .

Piperazine Coupling: Open the epoxide with 4-phenylpiperazine in a polar aprotic solvent (e.g., acetonitrile) at reflux. Steric hindrance from the phenyl group necessitates extended reaction times (12–24 hrs) .

Salt Formation: Treat the free base with HCl in ethanol to precipitate the dihydrochloride salt. Crystallization purity depends on stoichiometric HCl addition and cooling rates .
Key Data:

  • Yield optimization: 70–85% for etherification, 60–75% for coupling .
  • Critical parameters: pH >10 during etherification, excess piperazine (1.5 eq) for coupling .

Q. How is the compound structurally characterized, and what analytical techniques resolve stereochemical uncertainties?

Methodological Answer:

  • X-ray Crystallography: Use SHELX software for single-crystal structure determination. The naphthalene and piperazine moieties often induce twinning, requiring high-resolution data (d-spacing <1.0 Å) and iterative refinement .
  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry. The naphthalene protons (δ 7.2–8.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) are diagnostic. NOESY detects spatial proximity between the naphthyloxy and phenyl groups .
  • Chiral HPLC: Resolves enantiomers using a cellulose-based column (e.g., Chiralpak IC) with hexane:isopropanol (85:15). Retention times vary by >2 mins for R/S configurations .

Q. What are the stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Thermal Stability: Decomposition onset at 180°C (DSC/TGA). Store below 25°C in amber vials to prevent photodegradation of the naphthyloxy group .
  • Hydrolytic Sensitivity: The ether linkage is stable in pH 4–8 but degrades rapidly in strong acids (pH <2) or bases (pH >10), forming 1-naphthol and piperazine derivatives .
  • Recommended Storage: Desiccated at −20°C under argon. Aqueous solutions (e.g., for bioassays) should include 0.1% ascorbic acid to inhibit oxidation .

Advanced Research Questions

Q. How does the compound interact with neurotransmitter receptors, and what experimental models validate its selectivity?

Methodological Answer:

  • Target Profiling: Radioligand binding assays (e.g., ³H-spiperone for dopamine D₂/D₃ receptors) show IC₅₀ values of 15–30 nM. Cross-reactivity with α₁-adrenergic receptors (Ki ~50 nM) necessitates functional assays (e.g., calcium flux in HEK293 cells) .
  • In Vivo Models: Microdialysis in rodent prefrontal cortex measures serotonin (5-HT) and dopamine (DA) levels post-administration. Dose-dependent effects (1–10 mg/kg) correlate with receptor occupancy .
  • Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict hydrogen bonding between the propan-2-ol group and Asp³.³² residue in D₂ receptors. Mutagenesis studies (e.g., D116A mutants) confirm binding site specificity .

Q. How can researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Source Analysis: Variability often arises from:
    • Enantiomeric Purity: Impurities >5% in racemic mixtures skew dose-response curves. Validate via chiral HPLC and compare activity of isolated enantiomers .
    • Solvent Artifacts: DMSO (>0.1%) inhibits cytochrome P450 enzymes, altering metabolic half-life. Use saline or cyclodextrin-based vehicles .
  • Meta-Analysis Framework:
    • Normalize data to internal controls (e.g., % basal activity).
    • Apply multivariate regression to account for variables like cell line (CHO vs. HEK293) or assay temperature .

Q. What strategies improve enantiomeric purity during synthesis, and how is this quantified?

Methodological Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-epichlorohydrin to bias the epoxide opening step. This reduces racemization during piperazine coupling .
  • Kinetic Resolution: Lipase-catalyzed hydrolysis (e.g., Candida antarctica) selectively cleaves one enantiomer from a racemic ester intermediate .
  • Quantification:
    • Polarimetry: Specific rotation ([α]D²⁵) should exceed ±30° for >98% ee.
    • Circular Dichroism (CD): Peak intensity at 220 nm correlates with enantiomeric excess .

Q. How are impurities profiled, and what thresholds are critical for preclinical studies?

Methodological Answer:

  • Common Impurities:

    ImpurityStructureSourceThreshold (ICH Q3A)
    1,3-Bis(naphthyloxy)propan-2-ol Ether dimerIncomplete epoxide coupling≤0.15%
    4-Phenylpiperazine Unreacted starting materialInsufficient purification≤0.10%
    Hydrochloride Hydrate Hygroscopic byproductImproper salt crystallization≤0.20%
  • Analytical Methods:

    • LC-MS/MS: Quantifies impurities at ppm levels. Use a C18 column with 0.1% formic acid in mobile phase .
    • ¹H NMR Integration: Compare peak areas of impurities to the main compound (e.g., δ 3.8 ppm for hydrate protons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.